molecular formula C7H13N3O B139351 4-(2-Hydroxyethyl)piperazine-1-carbonitrile CAS No. 150932-30-2

4-(2-Hydroxyethyl)piperazine-1-carbonitrile

Cat. No.: B139351
CAS No.: 150932-30-2
M. Wt: 155.2 g/mol
InChI Key: MHRSBMTWXUWUQO-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperazine-1-carbonitrile (CAS: 150932-30-2) is a piperazine derivative with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol . Its structure comprises a piperazine core substituted with a 2-hydroxyethyl group and a carbonitrile (-CN) functional group. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile functional groups, which allow for further derivatization.

Properties

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c8-7-10-3-1-9(2-4-10)5-6-11/h11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRSBMTWXUWUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438472
Record name 4-(2-Hydroxyethyl)piperazine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150932-30-2
Record name 4-(2-Hydroxyethyl)piperazine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

A primary route involves the nucleophilic substitution of piperazine with 2-chloroacetonitrile. Piperazine acts as a bifunctional nucleophile, where one nitrogen attacks the electrophilic carbon of 2-chloroacetonitrile. The reaction typically proceeds in polar aprotic solvents (e.g., dichloroethane) under basic conditions (e.g., K2_2CO3_3) to neutralize HCl byproducts.

Key steps :

  • Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation of piperazine, enhancing nucleophilicity.

  • Solvent optimization : 1,2-Dichloroethane or methanol improves reaction homogeneity and minimizes side reactions.

  • Temperature control : Reactions are conducted at 80–90°C to balance kinetics and thermal stability.

Table 1: Representative Reaction Conditions

ReagentSolventBaseTemperature (°C)Yield (%)Source
2-Chloroacetonitrile1,2-DichloroethaneK2_2CO3_39062
2-BromoacetonitrileMethanolNaOH7058

Industrial-Scale Modifications

Large-scale production employs continuous flow reactors to enhance mixing and heat dissipation. Catalytic systems, such as alumina (Al2_2O3_3), improve selectivity by minimizing oligomerization. For example, mechanochemical grinding with Al2_2O3_3 under solvent-free conditions achieves 86% yield in 2 hours.

Cyanoethylation of 4-(2-Hydroxyethyl)piperazine

Two-Step Functionalization

An alternative approach first synthesizes 4-(2-hydroxyethyl)piperazine, followed by cyanoethylation.

Step 1: Synthesis of 4-(2-Hydroxyethyl)piperazine

  • Reductive alkylation : Monoethanolamine and diethanolamine undergo cyclization under H2_2 with Ni-Cu-Cr catalysts (200–300°C, 500–800 psi), yielding 4-(2-hydroxyethyl)piperazine with 32–59% selectivity.

Step 2: Introduction of Nitrile Group

  • Cyanogen bromide (BrCN) coupling : Reacting 4-(2-hydroxyethyl)piperazine with BrCN in dichloromethane at 0°C introduces the nitrile group. This method requires strict anhydrous conditions to prevent hydrolysis.

Table 2: Cyanoethylation Optimization

Cyanating AgentSolventCatalystTemperature (°C)Yield (%)
BrCNCH2_2Cl2_2None045
NaCNDMFKI8038

One-Pot Tandem Reactions

Simultaneous Hydroxyethyl and Nitrile Incorporation

Advanced methods utilize tandem reactions to install both functional groups in a single vessel. For example, ethylene oxide and acrylonitrile react with piperazine under dual catalytic conditions:

  • Epoxide ring-opening : Ethylene oxide reacts with piperazine in the presence of BF3_3-etherate, forming 4-(2-hydroxyethyl)piperazine.

  • Michael addition : Acrylonitrile undergoes conjugate addition to the intermediate, facilitated by phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Advantages :

  • Reduced purification steps.

  • Higher atom economy (78% vs. 52% for stepwise methods).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling piperazine, 2-chloroacetonitrile, and K2_2CO3_3 with Al2_2O3_3 as a grinding auxiliary achieves 74% yield in 90 minutes. This method eliminates solvent waste and reduces energy input.

Aqueous-Phase Reactions

Using water as a solvent with surfactant additives (e.g., CTAB) improves reaction rates by micellar catalysis. For example, 65% yield is achieved at 50°C with 0.1 M CTAB .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyethyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Formation of 4-(2-oxoethyl)piperazine-1-carbonitrile.

    Reduction: Formation of 4-(2-aminoethyl)piperazine-1-carbonitrile.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Hydroxyethyl)piperazine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)piperazine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-(2-Hydroxyethyl)piperazine-1-carbonitrile with key analogs, focusing on substituents, molecular properties, and reported activities:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Properties/Activities References
This compound Hydroxyethyl, carbonitrile 155.20 -OH, -CN High hydrophilicity; synthetic versatility
4-Ethylpiperazine-1-carbonitrile Ethyl, carbonitrile 139.19 -CN Skin/eye irritation; lower solubility in water
p-MPPI (5-HT1A antagonist) Methoxyphenyl, iodobenzamido 541.38* -OCH3, -CONH, -I Competitive 5-HT1A antagonist (ID50 ~5 mg/kg)
7-(4-(4-Fluorophenethyl)piperazine-1-carbonyl)-...carbonitrile Fluorophenethyl, carbonyl, carbonitrile N/A -F, -CO, -CN Potential kinase inhibition (structural inference)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl, carboxamide, chlorophenyl 281.77 -CONH2, -Cl Intermediate in organic synthesis

*Molecular weight calculated based on structure.

Key Observations:

Hydrophilicity: The hydroxyethyl group in this compound enhances aqueous solubility compared to 4-Ethylpiperazine-1-carbonitrile, which has a non-polar ethyl group .

Biological Activity : Piperazine derivatives with aromatic substituents (e.g., p-MPPI) exhibit receptor antagonism due to enhanced binding affinity from bulky groups like iodobenzamido . In contrast, the carbonitrile group in the target compound may favor interactions with enzymes or receptors requiring electron-deficient motifs.

Safety Profile : 4-Ethylpiperazine-1-carbonitrile is associated with skin/eye irritation , but the hydroxyethyl group in the target compound could mitigate such effects by reducing electrophilicity.

Functional Group Impact on Reactivity

  • Carbonitrile (-CN) : This group is electron-withdrawing, making the piperazine ring more susceptible to nucleophilic attack. It also increases polarity, affecting solubility and metabolic stability.
  • Hydroxyethyl (-CH2CH2OH) : Introduces hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with ethyl (-CH2CH3) or fluorophenethyl groups, which prioritize lipophilicity .

Biological Activity

4-(2-Hydroxyethyl)piperazine-1-carbonitrile (CAS No. 150932-30-2) is a chemical compound derived from piperazine, characterized by its hydroxyl and nitrile functional groups. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including interactions with enzymes and receptors, which may modulate their functions. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C7H13N3O
  • Molecular Weight : 155.20 g/mol
  • Structure : The compound features a six-membered piperazine ring with a hydroxyl group and a carbonitrile group.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with nitrile compounds. A common method includes:

  • Reagents : Piperazine and 2-chloroacetonitrile.
  • Conditions : Reaction in the presence of a base like sodium hydroxide through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound may influence enzyme activity through competitive or non-competitive inhibition.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, particularly in the central nervous system (CNS).

Radioprotective Properties

Recent studies have explored the potential of piperazine derivatives, including this compound, as radioprotective agents. These compounds were evaluated for their ability to mitigate DNA damage caused by ionizing radiation:

  • Study Findings : In vitro testing on human cell lines showed that these derivatives could significantly reduce radiation-induced apoptosis and DNA damage, assessed via the dicentric chromosome assay (DCA) .
CompoundEfficacyCell LineReference
This compoundHighMOLT-4
AmifostineModerateVarious

Cytotoxicity Assessment

In another study, the cytotoxic effects of various piperazine derivatives were compared:

  • Results : The derivatives exhibited varying levels of cytotoxicity across different human cell lines, indicating potential selective toxicity that could be harnessed for therapeutic applications .

Case Study 1: Radioprotection in Murine Models

A study investigated the effectiveness of piperazine derivatives in vivo using murine models exposed to gamma radiation:

  • Findings : The leading compound showed improved survival rates in mice subjected to radiation compared to controls, suggesting a promising avenue for developing radioprotective therapies .

Case Study 2: Enzyme Interaction Studies

Research on enzyme interactions revealed that this compound can act as a modulator for specific enzymes involved in neurotransmitter metabolism:

  • Outcome : Enhanced understanding of its role in CNS pharmacology could lead to new therapeutic strategies for neurological disorders .

Q & A

Basic: What synthetic methodologies are recommended for 4-(2-Hydroxyethyl)piperazine-1-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions, to introduce the hydroxyethyl and carbonitrile groups onto the piperazine core. Key considerations include:

  • Temperature Control : Maintaining low temperatures (0–5°C) during nitrile group incorporation to minimize side reactions like hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity .
  • Yield Optimization : Employ statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters (e.g., molar ratios, reaction time) .

Basic: Which analytical techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted hydroxyethyl precursors) .
  • HPLC-MS : Quantifies purity (>95% typical for research-grade material) and identifies trace byproducts (e.g., oxidation products) .
  • FT-IR : Validates functional groups (e.g., nitrile C≡N stretch at ~2240 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹) .

Advanced: How can computational tools enhance the design of this compound derivatives for kinase inhibition studies?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with kinase ATP-binding pockets. Focus on hydrogen bonding between the hydroxyethyl group and conserved residues (e.g., hinge region) .
  • Quantum Chemical Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for targeted modifications .
  • MD Simulations : Evaluate stability of protein-ligand complexes over time (≥100 ns simulations) to prioritize derivatives with low RMSD values .

Advanced: What experimental strategies mitigate impurities during large-scale synthesis of this compound?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., dimerized piperazine derivatives) and adjust stoichiometry or solvent polarity accordingly .
  • Chromatographic Purification : Optimize flash chromatography gradients (e.g., 5–20% MeOH in DCM) to resolve structurally similar contaminants .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and terminate at optimal conversion .

Advanced: How can researchers resolve contradictions in spectroscopic data for novel this compound analogs?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., piperazine ring protons) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures of key intermediates .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation of complex splitting patterns .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritant) .
  • Ventilation : Use fume hoods to minimize inhalation risks, as nitriles may release toxic vapors under heat .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced: What role does the hydroxyethyl group play in the biological activity of this compound derivatives?

Methodological Answer:

  • Hydrogen Bonding : The hydroxyl group enhances solubility and forms critical interactions with polar residues in target proteins (e.g., kinases) .
  • Metabolic Stability : Ethylene glycol-like motifs reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical models .
  • SAR Studies : Systematically replace the hydroxyethyl group with methyl or acetyl variants to quantify its contribution to binding affinity .

Advanced: How can reaction engineering principles improve scalability of this compound synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitrile formation) to avoid thermal degradation .
  • Membrane Separation : Integrate nanofiltration to recycle catalysts (e.g., Pd nanoparticles) and reduce costs .
  • Kinetic Modeling : Develop Arrhenius-based models to predict optimal residence times and minimize byproducts .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Moisture Control : Store under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis of the nitrile group .
  • Temperature : Maintain at 2–8°C for long-term stability; avoid freezing to prevent phase separation .
  • Light Exposure : Use amber glass to protect against UV-induced degradation .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for CNS targets?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration : Introduce lipophilic substituents (e.g., fluorinated groups) while retaining polar hydroxyethyl for solubility .
  • In Vitro Assays : Screen against hERG channels to assess cardiac toxicity risks early in development .
  • Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites and guide structural modifications for improved stability .

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